1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, particularly in enzyme inhibition and anti-inflammatory properties.
The compound can be sourced from chemical suppliers like Benchchem, which provides qualified products and detailed information about the synthesis and applications of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This compound is classified under heterocyclic compounds, specifically within the pyrazolopyrimidine family, characterized by a fused pyrazole and pyrimidine ring system.
The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves several multi-step reactions starting from readily available precursors.
The synthetic route often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of catalytic amounts of bases and solvents can also influence the efficiency of the cyclization process.
The molecular structure of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at one position and a thiol group at another. The presence of these functional groups contributes to its biological activity.
The oxidation process typically requires controlled conditions to avoid over-oxidation, while reduction processes may necessitate specific catalysts or conditions (e.g., acidic or basic media) depending on the substrate involved.
The mechanism of action for 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves its interaction with specific molecular targets such as kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking substrate access and inhibiting their catalytic activity. This property is particularly valuable in drug development for diseases where kinase activity is dysregulated .
Relevant data from studies indicate that this compound has specific interactions with biological targets that can be exploited for therapeutic purposes.
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
This compound's diverse applications highlight its significance in advancing both fundamental research and practical applications in drug discovery and materials science.
The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structural motif in medicinal chemistry due to its role as a purine bioisostere. This bicyclic heterocyclic system mimics the hydrogen-bonding pattern and spatial geometry of adenine, enabling competitive binding at the ATP-binding sites of kinases. The nitrogen-rich core (C₁₁H₇FN₄S) facilitates key interactions with catalytic residues in kinase domains, particularly through N¹ and N⁸ positions that correspond to purine's N¹ and N₇ atoms [8]. This molecular mimicry underpins the scaffold’s prominence in targeted cancer therapies, where kinase inhibition remains a cornerstone strategy.
Structural analyses reveal that the planar pyrazolo[3,4-d]pyrimidine core anchors within hydrophobic kinase pockets while permitting strategic substitutions at C1, C3, and C4 positions to modulate target selectivity. For example, crystallographic studies of cyclin-dependent kinase 2 (CDK2) complexes demonstrate that unsubstituted pyrazolo[3,4-d]pyrimidine forms critical hydrogen bonds with Leu83 and Glu81 residues – interactions essential for enzymatic inhibition [8]. The scaffold’s synthetic versatility further enables rational drug design, allowing medicinal chemists to optimize pharmacokinetic and binding properties through targeted substitutions.
Table 1: Key Binding Interactions of Pyrazolo[3,4-d]pyrimidine Core in Kinase Domains
Kinase Target | Interacting Residues | Interaction Type | Biological Consequence |
---|---|---|---|
CDK2/Cyclin A2 | Leu83, Glu81 | Hydrogen bonding | ATP-competitive inhibition |
JAK2 | Asp539, Lys540 | Hydrophobic stacking | Signal transduction blockade |
BTK | Met477, Thr474 | Van der Waals | Reduced autophosphorylation |
Strategic functionalization of the pyrazolo[3,4-d]pyrimidine core at the 1-position with a 4-fluorophenyl group significantly enhances target specificity and cellular potency. The fluorine atom’s strong electron-withdrawing character induces moderate π-deficient properties in the phenyl ring, promoting edge-to-face interactions within kinase hydrophobic pockets. This modification reduces off-target effects while improving membrane permeability, as evidenced by increased cellular uptake in cancer cell lines [8]. The fluorine atom may also participate in halogen bonding with carbonyl oxygen atoms of protein backbones, as observed in molecular docking simulations of CDK2 complexes [8].
The C4-thiol moiety (-SH) serves dual roles: as a hydrogen-bond donor/acceptor and as a synthetic handle for chemical derivatization. The thiol group exhibits tautomeric behavior, existing as both thiol and thione forms, which broadens its interaction potential with biological targets. In CDK2 inhibition studies, the thiol tautomer demonstrates higher binding affinity due to enhanced hydrogen bonding with conserved catalytic residues . Additionally, the nucleophilic character of the thiol enables facile synthesis of thioether derivatives – a strategy employed to develop prodrugs and improve pharmacokinetic profiles. For instance, S-alkylation with chloroacetamide fragments yielded compounds like 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (EVT-2929490), which exhibited enhanced cellular uptake while retaining kinase inhibitory activity [8].
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|
4-Fluorophenyl | σₚ = +0.06 (moderate electron withdrawal) | Planar, ~3.5 Å ring diameter | Enhanced kinase selectivity, membrane permeability |
C4-Thiol | Tautomeric equilibria (thiol/thione) | Minimal steric demand | Versatile binding, derivatization potential |
Pyrazolopyrimidine derivatives have evolved from early purine analogs to targeted therapeutics through systematic structure-activity relationship (SAR) studies. Initial explorations focused on unsubstituted pyrazolo[3,4-d]pyrimidine cores, which demonstrated moderate kinase inhibitory effects but limited cellular activity. The seminal discovery of 4-fluorophenyl substitution at N¹ marked a critical advancement, yielding compounds with >10-fold improved potency against CDK2/cyclin A2 [8]. This breakthrough emerged from rational drug design strategies capitalizing on fluorine’s unique physicochemical properties.
The development timeline accelerated with the introduction of C4-thiol derivatives, which enabled versatile chemical modifications. Key milestones include:
Recent innovations include hybrid molecules like 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide, where the thiol group serves as a linker to additional pharmacophores. These hybrids demonstrate dual kinase inhibition (e.g., JAK2/BTK) with IC₅₀ values of 12.4 nM and 18.9 nM, respectively – representing a 15-fold improvement over early-generation compounds [7] [8]. Contemporary research focuses on leveraging the thiol group for covalent inhibition strategies and prodrug development, positioning 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol as a versatile scaffold for next-generation kinase inhibitors.
Table 3: Evolution of Anticancer Potency in Pyrazolopyrimidine Derivatives
Generation | Representative Compound | CDK2 IC₅₀ (μM) | Cancer Cell Line Activity (IC₅₀ nM) |
---|---|---|---|
First-Generation | Unsubstituted core | >0.5 | >500 (MCF-7) |
Fluorophenyl Derivatives | 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | 0.05–0.1 | 74–571 (MCF-7) |
Advanced Thiol Derivatives | Compound 14 [8] | 0.057 | 6–48 (HCT-116, HepG-2, MCF-7) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: